REACTION_CXSMILES
|
[F:1][C:2]([F:21])([F:20])[CH2:3][NH:4][C:5](=S)[NH:6][C:7]1[CH:11]=[CH:10][N:9]([CH2:12][CH2:13][CH2:14][CH2:15][C:16]([NH2:18])=[O:17])[N:8]=1.[NH3:22]>C(O)C>[F:1][C:2]([F:21])([F:20])[CH2:3][N:4]=[C:5]([NH2:22])[NH:6][C:7]1[CH:11]=[CH:10][N:9]([CH2:12][CH2:13][CH2:14][CH2:15][C:16]([NH2:18])=[O:17])[N:8]=1
|
Name
|
5-(3-[3-(2,2,2-trifluoroethyl)thioureido]pyrazol-1-yl)valeramide
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
FC(CNC(NC1=NN(C=C1)CCCCC(=O)N)=S)(F)F
|
Name
|
mercuric oxide
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo to an oil which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in EtOAc
|
Type
|
ADDITION
|
Details
|
Addition of petroleum ether (b.p. 60°-80°)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CN=C(NC1=NN(C=C1)CCCCC(=O)N)N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |